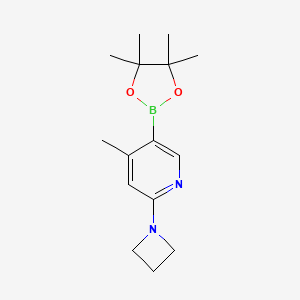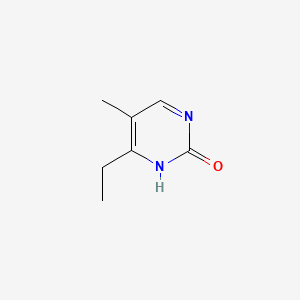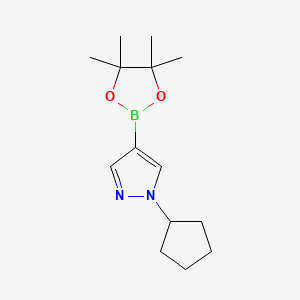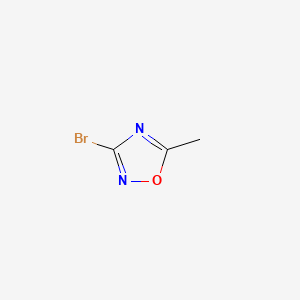
2,6-Dichloro-3-cyclopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Dichloro-3-cyclopropylpyridine” is a chemical compound with the molecular formula C8H7Cl2N . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of 2-chloropyridine with chlorine in a liquid phase in the absence of a catalyst at a temperature not lower than 160° C . Another method involves the oxidation of 2,6-dichloropyridine as a starting material to give a pyridine N-oxide derivative which is then subjected to nitration followed by reduction .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various methods such as titration analysis . The reactions are often pH-dependent and involve the formation of various products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 188.05 g/mol and its molecular formula C8H7Cl2N .
科学的研究の応用
Synthesis and Structural Insights
2,6-Dichloro-3-cyclopropylpyridine serves as a critical intermediate in the synthesis of heterocyclic compounds, demonstrating significant biological activities. The compound's unique structure has been utilized in developing pharmacologically active molecules, including anticancer, antibacterial, antifungal, and antiviral agents. Its high reactivity makes it a valuable intermediate in organic synthesis, leading to the creation of various derivatives with enhanced biological activities. The synthesis and pharmacological applications of 2-oxo-3-cyanopyridine derivatives highlight the importance of such structures in medicinal chemistry (Ghosh et al., 2015).
Environmental Impact and Safety
Research on this compound and related compounds, such as 2,4-D herbicide, has also focused on their environmental impact, toxicology, and safety measures regarding their use and disposal. Studies on the toxicology and environmental fate of such compounds are crucial for understanding their effects on ecosystems and human health, guiding the development of safer and more sustainable chemical practices. For instance, the environmental occurrence, exposure, and risks associated with tris(1,3-dichloro-2-propyl)phosphate, a related compound, have been thoroughly reviewed to assess its impact on organisms and human health, emphasizing the need for further research to fully understand the implications of these chemicals in the environment (Wang et al., 2020).
Applications in Material Science
Beyond pharmacology, this compound and its derivatives find applications in material science, particularly in the development of flame retardants and polymers with specific properties. The compound's ability to undergo various chemical modifications allows for the synthesis of materials with tailored functionalities, including enhanced resistance to fire and heat. Studies on the bioorganometallic chemistry of related compounds, like molybdocene dichloride, shed light on their potential uses in creating materials with desirable thermal and chemical stability (Waern & Harding, 2004).
将来の方向性
特性
IUPAC Name |
2,6-dichloro-3-cyclopropylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLCDLJSWZTPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744646 |
Source


|
| Record name | 2,6-Dichloro-3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211529-21-3 |
Source


|
| Record name | 2,6-Dichloro-3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B578652.png)


![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)




![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)

